N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine
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Overview
Description
N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Substitution Reactions: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Benzyl chloride, sodium hydroxide; conducted in polar solvents such as ethanol or water.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, reduced amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in bacteria and fungi, leading to their death.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,4-triazol-5-one: Another triazole derivative with similar structural features but different functional groups.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A compound with multiple triazole rings and benzyl groups, used in click chemistry.
1H-1,2,4-Triazol-5-amine: A simpler triazole compound with an amino group, used in various chemical reactions.
Uniqueness
N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine is unique due to the presence of both the ethylbenzyl and amino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse applications and interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[[4-[(4-ethylphenyl)methylamino]phenyl]methyl]-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-2-14-3-5-15(6-4-14)11-19-17-9-7-16(8-10-17)12-20-18-21-13-22-23-18/h3-10,13,19H,2,11-12H2,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFAKVOQNRMKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=CC=C(C=C2)CNC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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